molecular formula C16H16O3S B2946322 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid CAS No. 1461707-25-4

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Cat. No.: B2946322
CAS No.: 1461707-25-4
M. Wt: 288.36
InChI Key: WUVZICOZLKSKDZ-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is a benzoic acid derivative research chemical with the CAS Registry Number 1461707-25-4 . Its molecular formula is C 16 H 16 O 3 S, and it has a molecular weight of 288.36 g/mol . The compound features a benzylsulfanyl (also known as benzylthio) group at the 3-position and a methoxymethyl group at the 4-position of the benzoic acid ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is typically supplied as a solid and requires cold-chain transportation to ensure stability . It is intended for Research Use Only and is not designed for diagnostic or therapeutic uses. Researchers can utilize this chemical in various exploratory studies, including but not limited to, the development of novel pharmaceutical compounds, as a building block in materials science, and in biochemical probing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfanyl-4-(methoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZICOZLKSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methoxymethyl)benzoic acid and benzyl mercaptan.

    Formation of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the benzoic acid derivative under basic conditions.

    Reaction Conditions: Common reagents and conditions include the use of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzylsulfanyl group can enhance binding affinity and specificity, while the methoxymethyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid with key analogs identified in the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3: Benzylsulfanyl; 4: Methoxymethyl C₁₇H₁₈O₃S 302.3 Thioether and methoxymethyl groups enhance lipophilicity.
4-Benzyloxy-3-methoxybenzoic acid 3: Methoxy; 4: Benzyloxy C₁₅H₁₄O₄ 258.3 Ether linkages (oxygen-based) increase polarity.
3-(Dimethylsulfamoyl)-4-methoxybenzoic acid 3: Dimethylsulfamoyl; 4: Methoxy C₁₀H₁₃NO₅S 259.1 Sulfonamide group introduces hydrogen-bonding potential.
4-Methoxy-3-sulfamoylbenzoic acid 3: Sulfamoyl; 4: Methoxy C₈H₉NO₅S 231.1 Sulfamoyl group enhances acidity and solubility.
3-Methoxy-4-methylbenzoic acid 3: Methoxy; 4: Methyl C₉H₁₀O₃ 166.2 Smaller substituents reduce steric hindrance.
Key Observations:
  • Lipophilicity : The benzylsulfanyl group in the target compound contributes to higher lipophilicity compared to oxygen-based substituents (e.g., benzyloxy in ).
  • Polarity : Sulfonamide-containing analogs (e.g., ) exhibit greater polarity due to hydrogen-bonding capabilities.
  • Molecular Weight : The target compound’s larger substituents result in a higher molecular weight (302.3 g/mol) than simpler analogs like 3-methoxy-4-methylbenzoic acid (166.2 g/mol).

Biological Activity

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is an organic compound with potential biological activities. Its unique structure, which includes a benzylsulfanyl group and a methoxymethyl substituent, suggests various interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H16O3S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 75480445

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by found that the compound demonstrated significant inhibitory effects on bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, a recent investigation highlighted its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating a dose-dependent response .
  • Animal Models : In vivo studies using murine models have shown promising results in tumor reduction when treated with this compound. Tumor sizes were significantly smaller in treated groups compared to controls, supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Mechanisms
This compoundYesYesInduces apoptosis; inhibits enzymes
4-Methoxybenzoic acidModerateLimitedWeak enzyme inhibition
Benzylthioether derivativesYesModerateAlters cell signaling pathways

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